

# 3-(Methylsulfonyl)benzoic acid structural formula and analysis

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## Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzoic acid

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## An In-depth Technical Guide to 3-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(methylsulfonyl)benzoic acid**, a key organic intermediate. The document details its structural formula, physicochemical properties, synthesis protocols, and spectroscopic analysis. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

## Structural Formula and Chemical Properties

**3-(Methylsulfonyl)benzoic acid** is an organic compound featuring a benzene ring substituted with a carboxylic acid group at position 1 and a methylsulfonyl group at position 3.

Chemical Structure:

Summary of Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub> S	N/A
Molecular Weight	200.21 g/mol	N/A
Appearance	White to off-white crystalline solid	N/A
CAS Number	5345-27-7	N/A
Solubility	Sparingly soluble in water; soluble in polar organic solvents like DMSO and acetone.	N/A

## Experimental Protocols: Synthesis

The primary synthesis route to **3-(methylsulfonyl)benzoic acid** involves a two-step process: the synthesis of the precursor 3-(methylthio)benzoic acid, followed by its oxidation.

### Synthesis of 3-(Methylthio)benzoic Acid

This precursor can be synthesized from 3-chlorobenzonitrile via nucleophilic substitution with sodium thiomethoxide, followed by hydrolysis of the nitrile group.

Materials:

- 3-Chlorobenzonitrile
- Sodium thiomethoxide (NaSMe) solution
- An organic solvent (e.g., Dimethylformamide - DMF)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Phase-transfer catalyst (e.g., a resin-immobilized quaternary ammonium salt)[1][2]

## Protocol:

- In a reaction vessel, dissolve 3-chlorobenzonitrile in an organic solvent in the presence of a phase-transfer catalyst.<sup>[1][2]</sup>
- Heat the mixture to approximately 70°C with vigorous stirring.<sup>[1]</sup>
- Slowly add a solution of sodium thiomethoxide. The molar ratio of 3-chlorobenzonitrile to sodium thiomethoxide should be approximately 1:1.1.
- After the addition is complete, raise the temperature to 80°C and continue the reaction for several hours until completion, monitored by a suitable technique like TLC or GC.<sup>[1]</sup>
- For the hydrolysis step, add a concentrated aqueous solution of sodium hydroxide to the reaction mixture.
- Heat the mixture to reflux (around 110°C) and stir until the evolution of ammonia gas ceases, indicating the complete hydrolysis of the nitrile to the sodium salt of the carboxylic acid.<sup>[1][2]</sup>
- After cooling, transfer the mixture to a separatory funnel. The aqueous layer, containing sodium 3-(methylthio)benzoate, is separated.
- Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.<sup>[1]</sup>
- The 3-(methylthio)benzoic acid will precipitate as a solid.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

## Oxidation to 3-(Methylsulfonyl)benzoic Acid

The methylthio group is oxidized to the methylsulfonyl group using a strong oxidizing agent like hydrogen peroxide. A similar procedure is documented for the 4-isomer.<sup>[3]</sup>

## Materials:

- 3-(Methylthio)benzoic acid
- Glacial acetic acid

- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Sodium sulfite (for quenching)

Protocol:

- Suspend 3-(methylthio)benzoic acid in glacial acetic acid in a round-bottom flask.
- Cool the mixture in an ice-water bath.
- Gradually add 30% hydrogen peroxide to the cooled mixture over a period of about one hour, maintaining the low temperature.
- After the addition is complete, heat the reaction mixture to a temperature between  $70^\circ\text{C}$  and  $100^\circ\text{C}$  for approximately 1.5 to 2 hours.
- Allow the reaction to cool to room temperature. A solid precipitate of **3-(methylsulfonyl)benzoic acid** should form.
- To quench any unreacted hydrogen peroxide, add a solution of sodium sulfite in water.
- Collect the solid product by filtration and wash it thoroughly with cold deionized water.
- Dry the final product, a white to off-white solid, overnight.

## Spectroscopic Analysis

While specific experimental spectra for **3-(methylsulfonyl)benzoic acid** are not readily available in public databases, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds.

### $^1\text{H}$ NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the carboxylic acid proton, and the methyl protons of the sulfonyl group.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~13.0 - 13.5	Singlet (broad)	1H	-COOH
~8.2 - 8.4	Multiplet	2H	Aromatic C-H (ortho to -COOH and -SO <sub>2</sub> CH <sub>3</sub> )
~7.6 - 7.8	Multiplet	2H	Aromatic C-H (meta/para to functional groups)
~3.1 - 3.3	Singlet	3H	-SO <sub>2</sub> CH <sub>3</sub>

Note: Chemical shifts are estimated based on data for benzoic acid and substituted derivatives in DMSO-d<sub>6</sub>. The exact positions and multiplicities of the aromatic protons will depend on the coupling patterns.[\[4\]](#)[\[5\]](#)

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~166 - 168	-COOH (Carbonyl)
~140 - 142	Aromatic C-SO <sub>2</sub> CH <sub>3</sub>
~130 - 135	Aromatic C-H
~128 - 130	Aromatic C-H
~125 - 127	Aromatic C-H
~131 - 133	Aromatic C-COOH
~43 - 45	-SO <sub>2</sub> CH <sub>3</sub>

Note: Shifts are estimated based on known values for benzoic acid and the electronic effects of the sulfonyl group.[\[4\]](#)[\[6\]](#)

## FT-IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by absorptions corresponding to the O-H, C=O, S=O, and aromatic C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid, H-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
1710 - 1680	Strong	C=O stretch (Aryl carboxylic acid)
1600 - 1450	Medium-Weak	Aromatic C=C stretches
~1320 and ~1150	Strong	S=O asymmetric and symmetric stretches (Sulfone)
1320 - 1210	Medium	C-O stretch
960 - 900	Broad, Medium	O-H out-of-plane bend

Note: These are characteristic ranges for the specified functional groups.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Mass Spectrometry (Predicted)

In mass spectrometry (Electron Ionization), the molecular ion peak (M<sup>+</sup>) would be observed at m/z 200. Key fragmentation patterns for aromatic carboxylic acids involve the loss of -OH (M-17) and -COOH (M-45). The sulfonyl group can also fragment.

m/z	Predicted Fragment
200	$[\text{C}_8\text{H}_8\text{O}_4\text{S}]^+$ (Molecular Ion)
183	$[\text{M} - \text{OH}]^+$
155	$[\text{M} - \text{COOH}]^+$
121	$[\text{M} - \text{SO}_2\text{CH}_3]^+$
79	$[\text{SO}_2\text{CH}_3]^+$

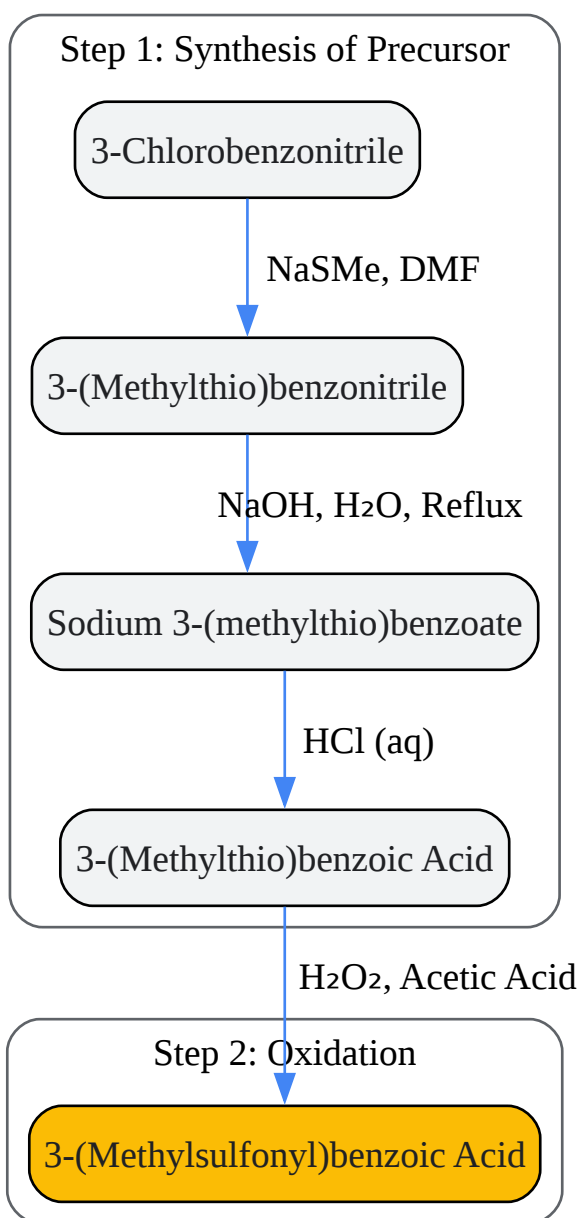
## Applications in Research and Drug Development

**3-(Methylsulfonyl)benzoic acid** serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

- **Pharmaceutical Intermediates:** The carboxylic acid group can be readily converted into amides, esters, and other derivatives, making it a valuable scaffold for building libraries of compounds for drug discovery. It is used in the synthesis of anti-inflammatory and antitumor agents.
- **Agrochemicals:** It is a known intermediate in the synthesis of certain herbicides.
- **Materials Science:** The bifunctional nature of the molecule allows for its incorporation into polymers and specialty resins.

## Visualizations

### Synthesis Pathway

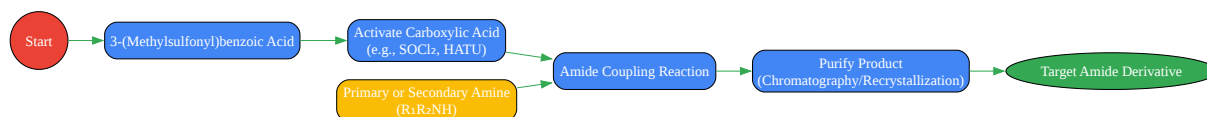


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Caption: Synthesis pathway of **3-(Methylsulfonyl)benzoic acid**.

## Experimental Workflow: Amide Synthesis





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Caption: Workflow for synthesizing amide derivatives.

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- 7. infrared spectrum of benzoic acid C<sub>7</sub>H<sub>6</sub>O<sub>2</sub> C<sub>6</sub>H<sub>5</sub>COOH prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

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